2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride is a chemical compound with the molecular formula C10H17ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride typically involves the reaction of succinic anhydride with 6-aminohexanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes. This inhibition leads to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
- Bis(2,5-dioxopyrrolidin-1-yl) adipate
- 2,5-Dioxopyrrolidin-1-yl octanoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride stands out due to its specific interaction with calcium channels, which is not commonly observed in similar compounds. This unique mechanism of action makes it a valuable compound for research in neurology and pain management .
Properties
Molecular Formula |
C10H17ClN2O4 |
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Molecular Weight |
264.70 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-aminohexanoate;hydrochloride |
InChI |
InChI=1S/C10H16N2O4.ClH/c11-7-3-1-2-4-10(15)16-12-8(13)5-6-9(12)14;/h1-7,11H2;1H |
InChI Key |
CPZNIJMXSVNNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN.Cl |
Origin of Product |
United States |
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